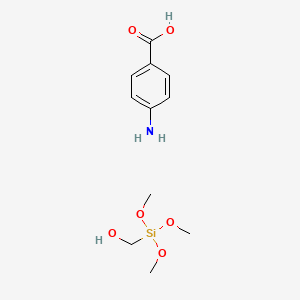
4-Aminobenzoic acid;trimethoxysilylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzoic acid;trimethoxysilylmethanol is a compound that combines the properties of both 4-aminobenzoic acid and trimethoxysilylmethanol. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Trimethoxysilylmethanol is a silane compound that contains three methoxy groups attached to a silicon atom, which is further bonded to a methanol group. This combination of organic and silane components makes this compound a unique compound with diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or via the Hoffman degradation of the monoamide derived from terephthalic acid . Trimethoxysilylmethanol can be prepared by the reaction of trimethoxysilane with methanol under controlled conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Trimethoxysilylmethanol is produced by reacting trimethoxysilane with methanol in the presence of a catalyst to ensure complete conversion.
化学反应分析
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Trimethoxysilylmethanol can undergo hydrolysis to form silanols and further condensation to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 4-Nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids and aniline derivatives.
科学研究应用
4-Aminobenzoic acid;trimethoxysilylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the synthesis of folate in bacteria, plants, and fungi.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
作用机制
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Trimethoxysilylmethanol, on the other hand, undergoes hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.
相似化合物的比较
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Trimethoxysilane: A precursor to trimethoxysilylmethanol.
Uniqueness
4-Aminobenzoic acid;trimethoxysilylmethanol is unique due to its combination of organic and silane components, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form siloxane bonds makes it particularly valuable in the production of silicone-based materials.
属性
CAS 编号 |
91510-50-8 |
|---|---|
分子式 |
C11H19NO6Si |
分子量 |
289.36 g/mol |
IUPAC 名称 |
4-aminobenzoic acid;trimethoxysilylmethanol |
InChI |
InChI=1S/C7H7NO2.C4H12O4Si/c8-6-3-1-5(2-4-6)7(9)10;1-6-9(4-5,7-2)8-3/h1-4H,8H2,(H,9,10);5H,4H2,1-3H3 |
InChI 键 |
CFZRQTLIDSBSNE-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


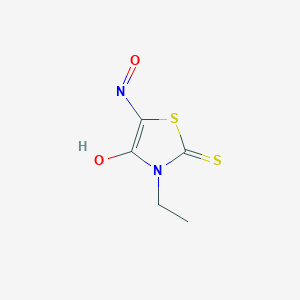
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)


![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
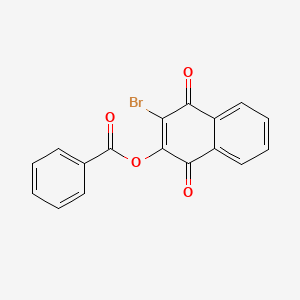

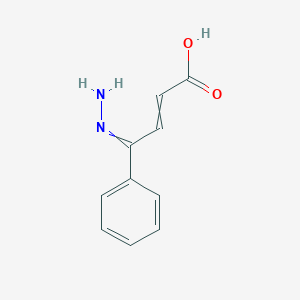


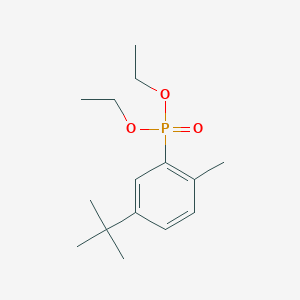
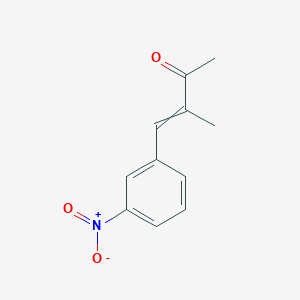

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
